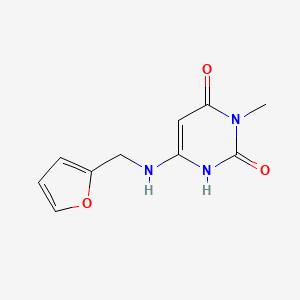

6-((furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

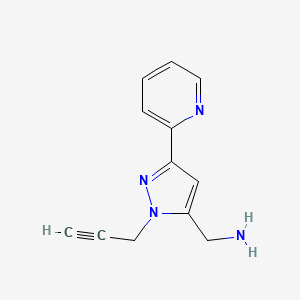

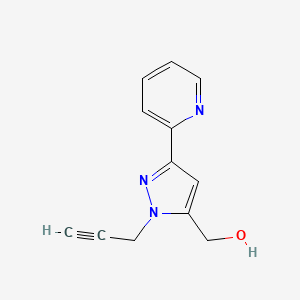

Molecular Structure Analysis

The compound contains a pyrimidine ring and a furan ring. These rings are likely to contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amino group and the dione group. The amino group can act as a nucleophile in reactions, while the dione group can participate in a variety of reactions, including redox reactions and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and dione groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

- Metabolism in Humans : Some compounds structurally related to "6-((furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione" undergo extensive metabolism in mammals, leading to various metabolites that can be detected in biological samples such as urine. For example, pirimicarb, a related compound, shows considerable demethylation capacity in humans, with its metabolites serving as sensitive and specific parameters for biological monitoring of exposure (Hardt, Appl, & Angerer, 1999)[https://consensus.app/papers/monitoring-exposure-pirimicarb-hydroxypyrimidines-hardt/3fe9f9a456505499b55b376b31437ded/?utm_source=chatgpt].

Potential Biomarkers

- Biomonitoring of Carcinogenic Compounds : Research into related heterocyclic aromatic amines (HAAs) has indicated their potential as biomarkers for exposure to carcinogenic compounds. A study identified specific HAAs accumulated in human hair, which could serve as noninvasive biomarkers for chronic exposure to potential carcinogens (Bessette et al., 2009)[https://consensus.app/papers/biomonitoring-amines-hair-validation-study-bessette/37da7c261d99517d9c021bab4d7ed04f/?utm_source=chatgpt].

Pharmacodynamics and Therapeutic Applications

- Anticancer Properties : Derivatives of fluoropyrimidines, structurally related to the compound , have been investigated for their use in cancer treatment. For instance, doxifluridine, a fluoropyrimidine derivative, has shown efficacy as palliative treatment in advanced gastric and pancreatic cancer, highlighting the potential therapeutic applications of similar compounds (Di Bartolomeo et al., 1996)[https://consensus.app/papers/doxifluridine-treatment-advanced-cancer-patients-bartolomeo/a3e3a491786a59fbae25c6b5b498dd50/?utm_source=chatgpt].

Role in Disease Diagnosis

- Renal Cell Carcinoma : Volatile organic compounds (VOCs) in urine have been investigated as potential biomarkers for renal cell carcinoma (RCC). A study found specific VOC profiles in RCC patients, suggesting that compounds related to "6-((furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione" could have applications in noninvasive diagnostic assays for cancer detection (Wang et al., 2016)[https://consensus.app/papers/compounds-biomarkers-cell-carcinoma-wang/6f01cc95a8435bf9b3fd64eca4d05bfc/?utm_source=chatgpt].

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1) . FIH-1 is a key protein that regulates the cellular response to hypoxia, a condition where cells are deprived of oxygen .

Mode of Action

The compound interacts with its target by binding to the active site, thereby inhibiting its function . This inhibition can lead to the activation of Hypoxia-Inducible Factor-α (HIF-α), a transcription factor that plays a crucial role in the cellular response to hypoxia .

Biochemical Pathways

The inhibition of FIH-1 leads to the activation of HIF-α. Activated HIF-α can then translocate to the nucleus and bind to Hypoxia Response Elements (HRE) in the promoter regions of target genes. This binding initiates the transcription of a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .

Result of Action

The activation of HIF-α and the subsequent transcription of anti-hypoxic proteins can protect cells from damage under hypoxic conditions . This could potentially have therapeutic applications in conditions where hypoxia is a factor, such as ischemic diseases.

Propriétés

IUPAC Name |

6-(furan-2-ylmethylamino)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-13-9(14)5-8(12-10(13)15)11-6-7-3-2-4-16-7/h2-5,11H,6H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBALEFAQIJZVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((furan-2-ylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

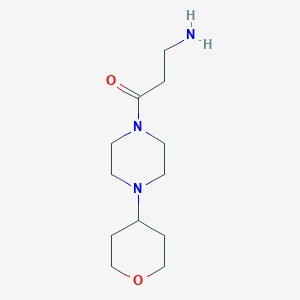

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)

![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)